1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
Overview
Description
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known as methylene methanedisulfonate, is a chemical compound with the molecular formula C₂H₄O₆S₂ and a molecular weight of 188.18 g/mol . It is a white to light yellow powder or crystalline solid that is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide can be synthesized through various methods. One common method involves the sulfonation of methanesulfonic acid to directly obtain methylene disulfonic acid, which is then converted to the target compound . Another method involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled conditions to ensure high purity and yield. The process may include steps such as precipitation, acidification, and dehydration to obtain the intermediate compounds, followed by further reactions to produce the final product .
Chemical Reactions Analysis
Types of Reactions
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonate derivatives.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives and simpler sulfur-containing compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a donor or acceptor of sulfonate groups, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid that is used as a starting material for the synthesis of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide.
Methanedisulphonic acid: An intermediate in the synthesis of the target compound.
Hexamethyldisiloxane: A reagent used in one of the synthetic routes for the preparation of this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a donor and acceptor of sulfonate groups makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOOGWHPITOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OS(=O)(=O)CS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469235 | |
Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99591-74-9 | |
Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99591-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How does 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS) impact the performance of graphite/LiCoO2 pouch cells compared to other electrolyte additives?
A1: The research investigated the effects of MMDS, a sulfonate additive, alongside three cyclic sulfate additives (ethylene sulfate, trimethylene sulfate, and propylene sulfate) on the performance of graphite/LCO pouch cells. When combined with 2% vinylene carbonate (VC), cells containing VC + MMDS exhibited superior performance compared to cells with VC alone []. This improvement was observed in metrics like coulombic efficiency, charge endpoint capacity slippage, and voltage drop during storage. Interestingly, the same study found that MMDS did not offer similar benefits in graphite/Li[Ni1/3Mn1/3Co1/3]O2 (NMC) pouch cells, highlighting the importance of cathode material in electrolyte additive performance.
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